Chemical structure and properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran
Chemical structure and properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran
An In-Depth Technical Guide to 1,3,3a,4,7,7a-Hexahydroisobenzofuran: Structure, Properties, and Synthetic Pathways
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the chemical structure, physicochemical properties, and synthetic methodologies of 1,3,3a,4,7,7a-Hexahydroisobenzofuran. This saturated bicyclic ether is a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science.
Introduction: The Significance of the Isobenzofuran Core
The isobenzofuran moiety is a constituent of numerous biologically active natural products and synthetic compounds.[1][2] The unique structural and electronic properties of this heterocyclic system make it a valuable building block in the design of novel therapeutic agents and functional materials. The saturated derivative, 1,3,3a,4,7,7a-Hexahydroisobenzofuran, presents a conformationally constrained scaffold that is of significant interest for probing biological interactions and for use as a versatile synthetic intermediate. This document provides an in-depth analysis of this specific compound, moving from its fundamental chemical identity to its synthesis and potential utility.
Chemical Structure and Stereochemistry
1,3,3a,4,7,7a-Hexahydroisobenzofuran possesses a bicyclic structure resulting from the fusion of a tetrahydrofuran ring and a cyclohexene ring. The systematic IUPAC name for this compound is 1,3,3a,4,7,7a-hexahydro-2-benzofuran.[3] The presence of chiral centers at the bridgehead carbons (3a and 7a) gives rise to stereoisomers. The cis-fused configuration, (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran, is a common isomer.[4]
The three-dimensional arrangement of the atoms in this molecule dictates its steric and electronic profile, which in turn governs its reactivity and biological activity. Understanding the stereochemistry is therefore critical for its application in fields such as asymmetric synthesis and drug design.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran is presented in the table below. These properties have been computationally derived and are available in public chemical databases.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem[3] |
| Molecular Weight | 124.18 g/mol | PubChem[3] |
| IUPAC Name | 1,3,3a,4,7,7a-hexahydro-2-benzofuran | PubChem[3] |
| CAS Number | 3470-42-6 | PubChem[3] |
| XLogP3 | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 124.088815002 Da | PubChem[3] |
Spectroscopic data, including NMR, FTIR, Raman, and Mass Spectrometry, are crucial for the unambiguous identification and characterization of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.[5] While detailed spectra are typically accessed through specialized databases, the expected spectral features can be predicted from the structure. For instance, the ¹H NMR spectrum would show characteristic signals for the olefinic protons and the aliphatic protons of the bicyclic system.
Synthesis of the Hexahydroisobenzofuran Scaffold: A Methodological Approach
The synthesis of the hexahydroisobenzofuran core is often achieved through a Diels-Alder cycloaddition reaction. This powerful carbon-carbon bond-forming reaction typically involves a diene and a dienophile. In the context of isobenzofuran synthesis, a common strategy is the reaction of a suitable diene with a dienophile containing a furan moiety or a precursor that can be converted to the tetrahydrofuran ring.
A plausible and illustrative synthetic route to a functionalized hexahydroisobenzofuran derivative involves the Diels-Alder reaction between a diene and maleic anhydride, followed by reduction.[6][7]
Experimental Protocol: Synthesis of a Hexahydroisobenzofuran Derivative
This protocol describes a two-step synthesis of a hexahydroisobenzofuran derivative, starting from a Diels-Alder reaction.
Step 1: Diels-Alder Cycloaddition
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as toluene.
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Addition of Diene: To this solution, add 1,3-cyclohexadiene (1.1 equivalents).
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Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, a tetrahydroisobenzofuran-1,3-dione, may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography.[8]
Step 2: Reduction to 1,3,3a,4,7,7a-Hexahydroisobenzofuran
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Reactant Preparation: Suspend the synthesized tetrahydroisobenzofuran-1,3-dione (1 equivalent) in a dry, inert solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reducing Agent: Cool the suspension in an ice bath and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF.
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Reaction Condition: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
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Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude 1,3,3a,4,7,7a-Hexahydroisobenzofuran can be purified by distillation or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,3,3a,4,7,7a-Hexahydroisobenzofuran.
Chemical Reactivity and Potential Transformations
The 1,3,3a,4,7,7a-Hexahydroisobenzofuran scaffold possesses several reactive sites that can be targeted for further chemical modifications. The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation. The ether linkage, while generally stable, can be cleaved under harsh acidic conditions.
These potential transformations allow for the diversification of the hexahydroisobenzofuran core, leading to a library of derivatives with potentially new and interesting properties.
Reaction Pathway Diagram
Caption: Potential reaction pathways of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.
Applications in Drug Development and Research
While specific biological activities of 1,3,3a,4,7,7a-Hexahydroisobenzofuran are not extensively documented in publicly available literature, the broader class of benzofurans and isobenzofurans exhibits a wide range of pharmacological properties. These include anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
The rigid, bicyclic structure of 1,3,3a,4,7,7a-Hexahydroisobenzofuran makes it an attractive scaffold for the design of conformationally restricted analogues of known drugs. By incorporating this moiety into a pharmacophore, it is possible to enhance binding affinity and selectivity for a biological target. Its use as a synthetic intermediate allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
1,3,3a,4,7,7a-Hexahydroisobenzofuran is a heterocyclic compound with a well-defined chemical structure and a set of predictable physicochemical properties. Its synthesis is accessible through established organic chemistry methodologies, most notably the Diels-Alder reaction followed by reduction. While its direct applications are still emerging, its rigid scaffold and the diverse biological activities of the broader benzofuran family suggest significant potential for its use in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers interested in exploring the synthesis, properties, and applications of this and related isobenzofuran derivatives.
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